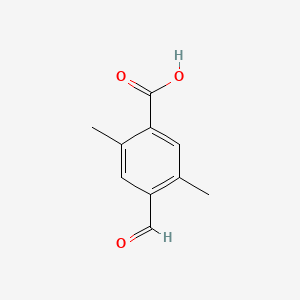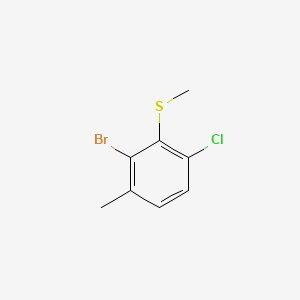![molecular formula C14H10ClFO B6286874 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624417-72-5](/img/structure/B6286874.png)
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of biphenyl compounds can be achieved through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the use of a palladium catalyst and an organoboron reagent . The organoboron reagent is relatively stable, readily prepared, and generally environmentally benign . Another method involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives .Molecular Structure Analysis
The molecular structure of “4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde” can be inferred from its name. It is a biphenyl compound, meaning it consists of two benzene rings connected by a single bond . The “4’-Chloro-2-fluoro-5-methyl” part indicates the positions of the chloro, fluoro, and methyl groups on one of the benzene rings. The “4-carbaldehyde” part indicates the position of the carbaldehyde group on the other benzene ring .Chemical Reactions Analysis
Biphenyl compounds can undergo various types of reactions. One of the most common types is electrophilic substitution . This involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the carbon atom .Wissenschaftliche Forschungsanwendungen
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been studied extensively for its potential applications in the fields of medicine and chemistry. In medicine, this compound has been studied for its potential to be used as an intermediate in the synthesis of pharmaceuticals. In addition, it has been studied for its potential to be used as a reagent in organic chemistry. In chemistry, this compound has been studied for its potential to be used as a catalyst in the production of polymers.
Wirkmechanismus
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s likely that the compound plays a role in the formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its bioavailability could be influenced by this process.
Action Environment
The action, efficacy, and stability of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action could be influenced by the presence of other functional groups. Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action and stability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. The main limitation of using this compound in lab experiments is its potential toxicity, which must be taken into consideration when using it.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde. These include further research into its potential applications in medicine and chemistry, as well as its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted into its potential to be used as a catalyst in the production of polymers. Additionally, further research could be conducted into its potential to be used in the synthesis of pharmaceuticals, as well as its potential to be used as a reagent in organic chemistry. Finally, further research could be conducted into its potential toxicity and its potential to be used in other applications.
Synthesemethoden
The synthesis of 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is usually achieved through a two-step reaction. The first step involves the reaction of 4-chloro-2-fluoro-5-methylbenzaldehyde with 1,1'-biphenyl-4-carbaldehyde in the presence of a base, such as sodium hydroxide, to produce this compound. The second step involves the purification of the this compound by distillation.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYOYURCZYVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286867.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)
